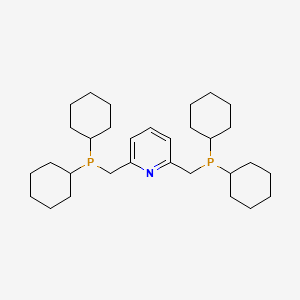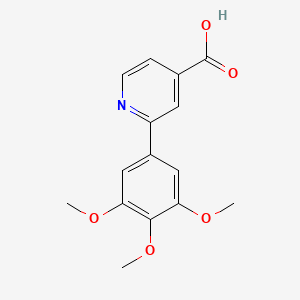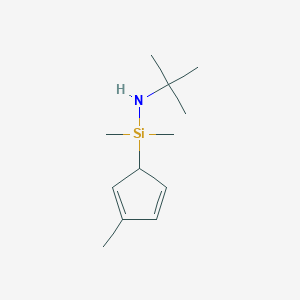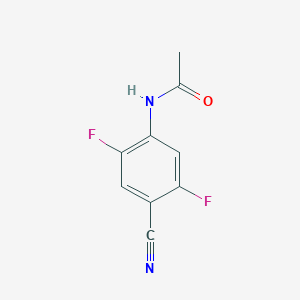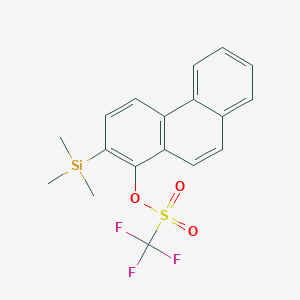
2-Trimethylsilyl-1-phenanthryl triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Trimethylsilyl-1-phenanthryl triflate (TMPT) is a silylating reagent used in organic synthesis. It has been widely used in the synthesis of a broad range of compounds such as heterocyclic compounds, peptides, and pharmaceuticals. TMPT is a versatile reagent that can be used in both aqueous and non-aqueous conditions, and is particularly useful for synthesizing compounds with high selectivity.
Wissenschaftliche Forschungsanwendungen
2-Trimethylsilyl-1-phenanthryl triflate has been used extensively in scientific research, particularly in the field of organic synthesis. It is commonly used as a reagent in the synthesis of heterocyclic compounds and peptides. It is also used in the synthesis of pharmaceuticals, such as those used to treat cancer and other diseases. Additionally, this compound has been used in the synthesis of compounds with potential applications in the field of materials science.
Wirkmechanismus
The mechanism of action of 2-Trimethylsilyl-1-phenanthryl triflate is based on its ability to silylate organic compounds. Silylation is the process of adding a silyl group to an organic compound. In the case of this compound, the silyl group is a trimethylsilyl group. The reaction of this compound with an organic compound involves the formation of a silyl ether, which is a stable, covalently-bonded product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound is non-toxic and does not have any known adverse effects on humans. Additionally, this compound is relatively stable and does not break down easily in the presence of light or air.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Trimethylsilyl-1-phenanthryl triflate in laboratory experiments is its versatility. It can be used in both aqueous and non-aqueous conditions, and is particularly useful for synthesizing compounds with high selectivity. Additionally, this compound is relatively stable and does not break down easily in the presence of light or air. However, one of the main limitations of using this compound is that it is not compatible with all organic compounds.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Trimethylsilyl-1-phenanthryl triflate in scientific research. One potential application is the use of this compound in the synthesis of compounds with potential applications in the field of materials science. Additionally, this compound could be used to synthesize compounds with potential therapeutic applications, such as those used to treat cancer and other diseases. Finally, this compound could be used to synthesize compounds with potential applications in the field of biotechnology, such as enzymes and proteins.
Synthesemethoden
The synthesis of 2-Trimethylsilyl-1-phenanthryl triflate can be achieved through a two-step process. The first step involves the reaction of 1-phenanthrene with trimethylsilyl chloride in the presence of a base, such as triethylamine. This reaction yields 2-trimethylsilyl-1-phenanthryl chloride. In the second step, the 2-trimethylsilyl-1-phenanthryl chloride is treated with triflic anhydride to produce this compound.
Eigenschaften
IUPAC Name |
(2-trimethylsilylphenanthren-1-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O3SSi/c1-26(2,3)16-11-10-14-13-7-5-4-6-12(13)8-9-15(14)17(16)24-25(22,23)18(19,20)21/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVMAYDLCFMKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O3SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







